Superior Reduction of Neuron-Specific Enolase (NSE) in Traumatic Brain Injury vs. Amantadine Sulfate
In a rat model of acute traumatic brain injury (TBI), 1-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride (ademol) at 2 mg/kg i.v. every 12 hours for 8 days reduced neuron-specific enolase (NSE) levels by 52.1% compared to the untreated pathology control, whereas the reference drug amantadine sulfate at 5 mg/kg reduced NSE by only 38.2%. The neuroprotective effect of ademol significantly dominated amantadine sulfate by an average of 22.5% [1]. This quantitative advantage demonstrates superior mitigation of neuronal damage in TBI.
| Evidence Dimension | Reduction in neuron-specific enolase (NSE) levels from pathology control |
|---|---|
| Target Compound Data | 52.1% reduction (ademol 2 mg/kg i.v.) |
| Comparator Or Baseline | Amantadine sulfate 5 mg/kg i.v.: 38.2% reduction |
| Quantified Difference | Ademol exceeded amantadine sulfate by 22.5% (p < 0.05); absolute difference of 13.9 percentage points in NSE reduction |
| Conditions | Rat model of acute traumatic brain injury; 8-day course infusion every 12 hours; NSE measured as serum biomarker |
Why This Matters
Procurement for TBI neuroprotection studies should prioritize ademol over amantadine sulfate given its 22.5% greater efficacy in suppressing a clinically validated neuronal injury biomarker.
- [1] Semenenko S, et al. Evaluation of the effect of ademol on the dynamics of neuron-specific enolase in traumatic brain injury in rats. Lekarsky Obzor. 2020;69(5):161-166. PMID: 32672703. View Source
